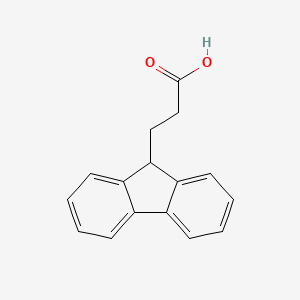

3-(9H-Fluoren-9-YL)propanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

97634-43-0 |

|---|---|

Molecular Formula |

C16H14O2 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

3-(9H-fluoren-9-yl)propanoic acid |

InChI |

InChI=1S/C16H14O2/c17-16(18)10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,17,18) |

InChI Key |

LUKYXDUWPLXNQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCC(=O)O |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 3 9h Fluoren 9 Yl Propanoic Acid

Classic Synthetic Routes and Mechanistic Investigations

Traditional methods for the synthesis of 3-(9H-Fluoren-9-YL)propanoic acid have largely relied on the inherent acidity of the C9-protons of the fluorene (B118485) nucleus.

A primary and straightforward route to this compound involves the alkylation of fluorene. The methylene (B1212753) bridge at the C9 position of fluorene is acidic (pKa ≈ 22.6 in DMSO) and can be deprotonated by a suitable base to form the fluorenyl anion. This nucleophilic anion can then react with an appropriate three-carbon electrophile.

One common approach is the reaction of the fluorenyl anion with an ester of a 3-halopropanoic acid, such as ethyl 3-bromopropionate. wikipedia.orgnih.gov The reaction proceeds via an SN2 mechanism, where the fluorenyl anion displaces the bromide ion, forming the ethyl ester of the target acid. Subsequent hydrolysis of the ester group under either acidic or basic conditions yields this compound.

Reaction Scheme: Alkylation of Fluorene

Another classic strategy is the Michael addition of the fluorenyl anion to an α,β-unsaturated carbonyl compound, such as ethyl acrylate (B77674). nih.gov In this conjugate addition reaction, the nucleophilic fluorenyl anion attacks the β-carbon of the acrylate ester. The resulting enolate is then protonated during workup to give the ethyl ester, which can be hydrolyzed to the desired carboxylic acid.

Reaction Scheme: Michael Addition of Fluorene

The choice of base is crucial for the success of these reactions, with common options including sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and organolithium reagents like n-butyllithium. The solvent also plays a significant role, with polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being commonly employed to solvate the cation and enhance the nucleophilicity of the fluorenyl anion.

Alternatively, this compound can be synthesized from other fluorene derivatives, such as fluorenone and fluorene-9-carboxylic acid.

Fluorenone can be converted to the target compound through a multi-step sequence. For instance, a Wittig or Horner-Wadsworth-Emmons reaction with a phosphonium (B103445) ylide or phosphonate (B1237965) ester bearing a two-carbon chain with a protected carboxylate could be envisioned to form a fluorenylidene acetic acid derivative. Subsequent reduction of the double bond and deprotection would yield the desired product.

Fluorene-9-carboxylic acid, which can be prepared by the carboxylation of the fluorenyl anion with carbon dioxide or via the hydrolysis of its ester, prepchem.com serves as a versatile starting material. One potential, though less direct, pathway could involve the reduction of the carboxylic acid to the corresponding alcohol (9-fluorenemethanol), followed by conversion to a leaving group (e.g., a tosylate or halide) and subsequent displacement with a two-carbon nucleophile containing a protected carboxylate, such as the malonic ester synthesis. A more direct approach could be an Arndt-Eistert homologation of fluorene-9-carboxylic acid, which would lengthen the carbon chain by one methylene group, followed by further functionalization.

Modern and Sustainable Synthesis Protocols

More recent synthetic efforts have focused on developing more efficient, selective, and environmentally friendly methods for the preparation of this compound and its derivatives.

Modern catalytic methods offer alternatives to the use of stoichiometric strong bases. Transition metal-catalyzed C-H activation and alkylation reactions have emerged as powerful tools. For example, ruthenium and copper catalysts have been shown to facilitate the alkylation of fluorene with alcohols. researchgate.net While not directly demonstrated for the synthesis of this compound, this methodology could potentially be adapted using a protected 3-hydroxypropanoic acid derivative as the alkylating agent.

These catalytic cycles typically involve the in situ oxidation of the alcohol to an aldehyde, which then undergoes a condensation reaction with the fluorenyl anion generated under milder basic conditions, followed by reduction of the resulting fluorenylidene intermediate.

The principles of green chemistry are increasingly influencing the design of synthetic routes. In the context of this compound synthesis, this translates to the use of less hazardous solvents, the development of catalytic reactions to minimize waste, and the use of more atom-economical starting materials.

For example, the use of potassium hydroxide (B78521) in tetrahydrofuran for the aerobic oxidation of fluorenes to fluorenones represents a greener approach to preparing this key intermediate. rsc.org Furthermore, the development of catalytic alkylation methods that use alcohols as alkylating agents, with water as the only byproduct, is a significant step towards a more sustainable synthesis.

The C9 position of this compound is a prochiral center. If a substituent is introduced at this position, it becomes a chiral center. The asymmetric synthesis of such chiral fluorene derivatives is an area of growing interest.

While specific methods for the asymmetric synthesis of this compound are not widely reported, general strategies for the enantioselective alkylation of fluorene derivatives can be considered. These approaches often involve the use of a chiral phase-transfer catalyst to control the stereochemical outcome of the alkylation of the fluorenyl anion. Alternatively, a chiral auxiliary attached to the fluorene nucleus or the electrophile can direct the stereoselective formation of the new C-C bond.

Another potential strategy involves the enantioselective reduction of a corresponding fluorenylidene propanoic acid derivative. This could be achieved using a chiral reducing agent or a catalytic asymmetric hydrogenation. The development of such methods would be of significant value for the synthesis of enantiomerically pure fluorene-based compounds for applications in chiral materials and medicinal chemistry.

Reaction Condition Optimization and Yield Enhancement Studies for this compound Synthesis Remain an Area for Detailed Investigation

The synthesis of this compound, a valuable carboxylic acid derivative featuring the fluorenyl moiety, is a subject of interest in organic synthesis. However, a comprehensive, publicly available study detailing the systematic optimization of reaction conditions and associated yield enhancements for its preparation is not readily found in the current body of scientific literature. While general methodologies for the alkylation of fluorene and related Michael additions provide a foundational understanding, specific and comparative data for the synthesis of this particular compound are scarce.

The primary synthetic routes to this compound can be envisioned through two main pathways: the alkylation of fluorene with a 3-halopropanoic acid or its ester, and the Michael addition of fluorene to an acrylic acid derivative. Both approaches offer plausible methods for creating the desired carbon-carbon bond at the 9-position of the fluorene ring.

Potential Optimization Parameters in Fluorene Alkylation

Drawing from established protocols for the alkylation of fluorene with other electrophiles, several key parameters could be systematically varied to enhance the yield of this compound. These include the choice of base, solvent, temperature, and catalyst.

For instance, a study on the t-BuOK-catalyzed alkylation of fluorene with various alcohols reported near-quantitative yields for 9-monoalkylfluorene derivatives. nih.govrsc.org This suggests that a strong base like potassium tert-butoxide could be effective in deprotonating fluorene to form the nucleophilic fluorenyl anion required for the reaction. The optimization of this reaction for this compound would likely involve screening different bases (e.g., sodium hydride, potassium carbonate) and solvents of varying polarity (e.g., tetrahydrofuran, dimethylformamide, toluene) to find the ideal combination for maximizing the yield and minimizing side products.

Furthermore, transition metal-catalyzed approaches, such as those employing ruthenium or copper catalysts in "borrowing hydrogen" methodologies, have been successfully used for the C-H alkylation of fluorene with alcohols. nih.govrsc.org Adapting these methods for the synthesis of this compound would necessitate a careful selection of the appropriate catalyst system and optimization of reaction parameters like catalyst loading, temperature, and reaction time.

A hypothetical optimization study for the alkylation of fluorene with 3-bromopropanoic acid might involve the following comparisons:

| Entry | Base | Solvent | Temperature (°C) | Catalyst | Yield (%) |

| 1 | K₂CO₃ | DMF | 80 | None | Data not available |

| 2 | NaH | THF | 60 | None | Data not available |

| 3 | t-BuOK | Toluene | 100 | None | Data not available |

| 4 | K₂CO₃ | DMSO | 90 | CuI | Data not available |

| 5 | Cs₂CO₃ | Acetonitrile | 70 | RuCl₂(p-cymene)₂ | Data not available |

| This table is a hypothetical representation of an optimization study and is not based on published experimental data. |

Michael Addition as an Alternative Synthetic Route

The Michael addition of the fluorenyl anion to acrylic acid or its esters presents another viable synthetic strategy. masterorganicchemistry.comyoutube.com The success of this reaction would be highly dependent on the choice of base to generate the fluorenyl nucleophile and the reaction conditions that favor the 1,4-conjugate addition over other potential side reactions.

Optimization studies for this route would likely focus on the effect of different bases, solvents, and the nature of the acrylic acid derivative (e.g., acid, ester) on the reaction yield. For example, the use of a non-nucleophilic base would be crucial to avoid competing reactions with the ester functionality if an acrylate ester is used as the Michael acceptor.

A potential experimental matrix for optimizing the Michael addition could look like this:

| Entry | Michael Acceptor | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Acrylic acid | NaH | THF | 25 | Data not available |

| 2 | Methyl acrylate | DBU | CH₃CN | 50 | Data not available |

| 3 | Ethyl acrylate | t-BuOK | DMSO | 40 | Data not available |

| 4 | Acrylic acid | K₃PO₄ | DMF | 60 | Data not available |

| This table is a hypothetical representation of an optimization study and is not based on published experimental data. |

Iii. Chemical Reactivity and Functionalization of 3 9h Fluoren 9 Yl Propanoic Acid

Reactions Involving the Carboxylic Acid Functionality

The propanoic acid group is a classic carboxylic acid and is expected to undergo a range of well-established transformations. These reactions are fundamental to converting the acid into other important functional groups, thereby enabling its use as a building block in the synthesis of more complex molecules.

The carboxyl group is readily converted into esters, amides, and anhydrides, which are key intermediates in organic synthesis.

Esterification: In the presence of an acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, 3-(9H-fluoren-9-yl)propanoic acid can react with various alcohols to form the corresponding esters. This reversible reaction, known as Fischer esterification, is typically driven to completion by removing water or using an excess of the alcohol. rsc.org Alternatively, the acid can be converted to its more reactive acyl chloride or activated with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate ester formation under milder conditions.

Amidation: Amide derivatives can be synthesized by reacting the carboxylic acid with primary or secondary amines. Direct reaction requires high temperatures and is often inefficient. A more common and effective method involves the initial conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct, to yield the desired amide. Peptide coupling reagents can also be employed to facilitate amide bond formation directly from the carboxylic acid and amine.

Anhydride Formation: Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, typically using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅). thieme-connect.de Mixed anhydrides can be prepared by reacting the carboxylate salt of the acid with an acyl chloride. rsc.org Acid anhydrides are highly reactive acylating agents themselves and are useful intermediates. rsc.org

The table below summarizes typical conditions for these transformations.

| Transformation | Reagents and Conditions | Product Functional Group |

| Esterification | Alcohol (R'-OH), cat. H₂SO₄, heat | Ester (-COOR') |

| Amidation | 1. SOCl₂ or (COCl)₂2. Amine (R'R''NH), base | Amide (-CONR'R'') |

| Anhydride Formation | P₂O₅, heat | Anhydride (-COOCO-R) |

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent. The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup to yield 3-(9H-fluoren-9-yl)propan-1-ol. Milder reducing agents like borane (B79455) (BH₃) can also be used, offering greater chemoselectivity in the presence of other reducible functional groups.

Decarboxylation: The removal of the carboxyl group as carbon dioxide is a challenging transformation for simple aliphatic acids. Standard thermal decarboxylation requires extremely high temperatures. However, specific methods like the Barton decarboxylation or the Hunsdiecker reaction, which proceed via radical intermediates, could be adapted for this purpose, though no specific examples for this compound are documented.

Reactions Involving the 9H-Fluoren-9-YL Moiety

The fluorene (B118485) ring system is an electron-rich aromatic scaffold that can undergo electrophilic substitution. Furthermore, the C-9 position, already bearing the propanoic acid chain, retains a single acidic proton, allowing for further functionalization.

The fluorene ring is susceptible to electrophilic attack. Theoretical and experimental studies on fluorene and its derivatives show that substitution occurs preferentially at the C-2 and C-7 positions, which are electronically activated. The C-9 alkyl substituent on this compound is not expected to alter this preference significantly. Common electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the fluorene backbone.

| Reaction | Reagent | Typical Product |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-7-nitro-9-(...)-fluorene |

| Halogenation | Br₂, FeBr₃ | 2-Bromo-7-bromo-9-(...)-fluorene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-7-acyl-9-(...)-fluorene |

Controlling the stoichiometry of the electrophile can allow for selective mono-substitution at the C-2 position. The strain in the five-membered ring of the fluorene core has been shown to influence the reactivity of the aromatic rings compared to non-bridged biphenyl (B1667301) systems.

The methylene (B1212753) bridge (C-9) of the fluorene molecule is its most reactive site for nucleophilic-type reactions due to the acidity of its protons (pKa ≈ 22 in DMSO). In this compound, one of these acidic protons has been replaced by the propanoic acid chain. The remaining proton at C-9 is still benzylic and activated by the two adjacent benzene (B151609) rings, making it susceptible to deprotonation by a strong base (e.g., sodium hydride, n-butyllithium).

Deprotonation would generate a fluorenyl anion, a potent nucleophile. This carbanion can then react with a variety of electrophiles, such as alkyl halides or carbonyl compounds, to introduce a second substituent at the C-9 position. This creates a quaternary carbon center, leading to 9,9-disubstituted fluorene derivatives. This strategy is crucial for building complex, three-dimensional structures and for tuning the physicochemical properties of fluorene-based materials.

Iv. Advanced Applications of 3 9h Fluoren 9 Yl Propanoic Acid in Chemical Synthesis and Materials Science

Precursor in Organic Polymer and Oligomer Synthesis

The carboxylic acid group of 3-(9H-Fluoren-9-YL)propanoic acid provides a reactive handle for its incorporation into larger molecular structures, making it a valuable precursor for a variety of polymers and oligomers. numberanalytics.com

Incorporation into Conjugated Polymeric Backbones for Optoelectronic Applications

The fluorene (B118485) unit is a well-established component of conjugated polymers used in optoelectronic devices due to its favorable electronic and photophysical properties. While direct polymerization of this compound is not the primary route, its derivatives are instrumental in creating monomers for such polymers. These fluorene-containing polymers are integral to the advancement of organic electronics and photonics, offering a compelling alternative to traditional inorganic semiconductors. nih.gov

The incorporation of fluorene derivatives into polymeric backbones can significantly influence the material's properties. For instance, polyfluorene derivatives have been investigated for their potential in bio-optical interfaces. researchgate.net The electrical and optical properties of these polymers, such as their absorption spectra, light emission efficiency, and charge transport capabilities, are crucial for their performance in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govresearchgate.net The table below outlines key properties of different conjugated polymers, including a polyfluorene derivative, that are relevant to their use in optoelectronic applications. researchgate.net

| Polymer | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Band Gap (eV) | Key Features for Optoelectronics |

| Poly[2,1,3-benzothiadiazole-4,7-diyl[4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene-2,6-diyl]] (PCPDTBT) | -5.1 | -3.4 | 1.7 | Broad absorption, good for photovoltaics |

| Regio-regular poly(3-hexylthiophene) (rr-P3HT) | -4.9 | -3.0 | 1.9 | High charge carrier mobility |

| Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylene-vinylene] (MEH-PPV) | -5.0 | -3.1 | 1.9 | Good light emission efficiency |

| Poly[9,9-dioctylfluorenyl-2,7-diyl] (PFO) | -5.8 | -2.4 | 3.4 | High band gap, blue light emission |

This table presents data on various conjugated polymers to illustrate the range of properties achievable. PFO is a representative polyfluorene. researchgate.net

Synthesis of Monomers for Functional Materials

This compound serves as a versatile starting material for the synthesis of specialized monomers. nih.govresearchgate.net Through chemical modifications of its carboxylic acid and fluorene groups, a diverse array of monomers can be designed and synthesized to create functional materials with specific properties. For example, the esterification of the carboxylic acid group can lead to the formation of new monomers for polymerization reactions. researchgate.net These monomers can then be polymerized, often using techniques like acyclic diene metathesis (ADMET) polymerization, to yield polymers with tailored characteristics such as thermal stability, hydrophobicity, and photoactivity. nih.govresearchgate.net The ability to create such a wide range of monomers from a single precursor highlights the importance of this compound in the development of advanced, functional polymers. nih.govresearchgate.net

Building Block for Complex Heterocyclic Compounds

Beyond polymer science, this compound and its derivatives are valuable building blocks in the synthesis of complex heterocyclic compounds. The fluorene moiety can be functionalized to introduce nitrogen, oxygen, or sulfur atoms, leading to the formation of a wide variety of heterocyclic structures. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. For instance, derivatives of this compound have been used to synthesize compounds containing furan (B31954) and pyridine (B92270) rings. bldpharm.combldpharm.com

Role in Supramolecular Chemistry and Self-Assembly Research

The distinct molecular architecture of this compound, featuring a large, aromatic fluorene group and a flexible alkyl chain with a polar carboxylic acid head, makes it an excellent candidate for studies in supramolecular chemistry and self-assembly.

Non-Covalent Interactions and Molecular Recognition

The fluorene unit is known to participate in various non-covalent interactions, including π-π stacking, van der Waals forces, and hydrogen bonding (when appropriately functionalized). These interactions are the driving forces behind molecular recognition and the self-assembly of molecules into larger, ordered structures. The propanoic acid group can also engage in strong hydrogen bonding, further directing the assembly process. This interplay of interactions allows for the rational design of systems where molecules selectively bind to one another.

Engineering Supramolecular Architectures with Fluorene Units

The self-assembly of fluorene-containing molecules, including derivatives of this compound, can lead to the formation of a variety of supramolecular architectures with interesting properties. These can include gels, liquid crystals, and other ordered phases. The specific architecture formed is highly dependent on the molecular structure, the solvent, and other environmental conditions. By carefully designing the molecular building blocks, researchers can engineer materials with desired macroscopic properties. The table below provides examples of supramolecular structures formed from fluorene derivatives and their potential applications.

| Fluorene Derivative Type | Supramolecular Architecture | Driving Non-Covalent Interactions | Potential Applications |

| Fluorenyl-peptide conjugates | Nanofibers, hydrogels | Hydrogen bonding, π-π stacking | Tissue engineering, drug delivery |

| Fluorenyl-based dendrimers | Dendritic assemblies | van der Waals forces, π-π stacking | Light-harvesting systems, sensors |

| Fluorenyl-appended liquid crystals | Liquid crystalline phases | Anisotropic molecular shape, π-π stacking | Optical displays, sensors |

This table illustrates the types of supramolecular architectures that can be formed from various fluorene derivatives.

V. Advanced Spectroscopic and Structural Elucidation of 3 9h Fluoren 9 Yl Propanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 3-(9H-fluoren-9-yl)propanoic acid and its derivatives. researchgate.netbldpharm.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of the molecular structure.

1D NMR, specifically ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. ucf.edursc.org In the ¹H NMR spectrum of a typical 9-substituted fluorene (B118485) derivative, distinct signals are observed for the aromatic protons of the fluorene ring system and the protons of the propanoic acid chain. rsc.org The chemical shifts of these protons are influenced by their local electronic environment. For instance, the proton at the C9 position of the fluorene ring often shows a characteristic chemical shift. rsc.org The integration of the proton signals corresponds to the number of protons in each unique environment. docbrown.info

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. ucf.edu Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift being indicative of its hybridization and bonding environment.

To unravel more complex structural details and unambiguously assign all proton and carbon signals, advanced 2D NMR techniques are indispensable. science.govsdsu.eduyoutube.com

COrrelation SpectroscopY (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH coupling). sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between the protons of the propanoic acid chain, as well as between adjacent aromatic protons on the fluorene rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu It is a powerful tool for assigning the carbon signals based on their attached, and often more easily assigned, proton signals. Each cross-peak in the HSQC spectrum represents a C-H bond.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to four bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. For instance, correlations between the protons of the propanoic acid chain and the carbons of the fluorene ring would firmly establish the connectivity between these two parts of the molecule. bmrb.io

The combination of these 2D NMR experiments allows for a complete and detailed assignment of the molecular structure of this compound and its derivatives. science.gov

While solution-state NMR is more common for routine structural elucidation, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of these compounds in the solid phase. ssNMR is particularly useful for studying materials where single crystals suitable for X-ray diffraction cannot be obtained. It can provide insights into polymorphism, molecular packing, and intermolecular interactions in the solid state.

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. synhet.comdocbrown.info It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺ or [M-H]⁻) corresponding to its molecular weight. docbrown.info The fragmentation of this molecular ion provides a "fingerprint" that can be used for structural confirmation. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the carboxyl group (COOH). docbrown.infonist.gov The fluorenyl group can also undergo characteristic fragmentation.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). dtic.milresearchgate.netnih.gov This precision allows for the determination of the elemental composition of the molecular ion and its fragments, which is a significant advantage over low-resolution MS. dtic.milacs.org For this compound, HRMS would confirm the molecular formula C₁₆H₁₄O₂.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented to produce a secondary mass spectrum. nih.govrsc.org This is particularly useful for the structural elucidation of unknown compounds and for identifying components in complex mixtures, such as degradation products. nih.govrsc.org

In the context of fluorinated derivatives of this compound, MS/MS would be instrumental. nih.gov The fragmentation patterns of fluorinated compounds can be complex, and MS/MS helps to piece together the structure by isolating and fragmenting specific ions. nih.gov This technique is also invaluable for identifying and characterizing potential degradation products that may form under various environmental or experimental conditions. rsc.org The analysis of these degradation products is crucial for understanding the stability and environmental fate of these compounds.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. mdpi.comyoutube.comnih.gov These techniques are highly effective for identifying the functional groups present in a molecule. youtube.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. youtube.comresearchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands for the different functional groups. For instance, a broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group. A strong absorption around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group in the carboxylic acid. nist.govmt.com The aromatic C-H and C=C stretching vibrations of the fluorene ring would appear in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. nist.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. youtube.commt.com It measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. youtube.com Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the fluorene ring are often prominent in the Raman spectrum.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to predict the vibrational frequencies and intensities, which aids in the assignment of the experimental IR and Raman spectra. researchgate.netnih.gov

Table of Spectroscopic Data for this compound

| Spectroscopic Technique | Key Feature | Typical Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons | δ 7.0-8.0 ppm |

| Propanoic Acid Protons | δ 2.0-3.0 ppm | |

| Carboxylic Acid Proton | δ 10-13 ppm | |

| ¹³C NMR | Fluorene Carbons | δ 120-150 ppm |

| Carbonyl Carbon | δ ~170-180 ppm | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |

| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ (strong) | |

| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | |

| Aromatic C=C Stretch | 1450-1600 cm⁻¹ |

X-ray Crystallography for Crystalline Structure Determination and Intermolecular Interactions

A pertinent example is the crystal structure of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid, a key intermediate in the synthesis of the microsomal triglyceride transfer protein inhibitor, lomitapide (B243) mesylate. nih.gov This compound shares the essential structural motif of a carboxylic acid and an alkyl chain attached to the C9 position of the fluorene ring system, making it an excellent model for understanding the crystallographic characteristics of this compound.

The crystal structure of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid was determined using single-crystal X-ray diffraction. nih.gov The analysis revealed that the compound crystallizes in the triclinic space group Pī, with two independent molecules (A and B) in the asymmetric unit, exhibiting slightly different conformations. nih.gov

Crystallographic Data for 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid

| Parameter | Value nih.gov |

|---|---|

| Chemical Formula | C₁₈H₁₇BrO₂ |

| Formula Weight | 345.23 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 9.897 (2) |

| b (Å) | 11.800 (2) |

| c (Å) | 14.202 (3) |

| α (°) | 91.59 (3) |

| β (°) | 95.32 (3) |

| γ (°) | 104.70 (3) |

| Volume (ų) | 1595.1 (6) |

| Z | 4 |

The molecular structure of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid reveals a nearly orthogonal arrangement between the fluorene ring system and the substituent at the C9 position. In one of the independent molecules in the asymmetric unit, the dihedral angle between the plane of the fluorene moiety and the plane of the carbon chain of the 4-bromobutyl group is 86.88 (11)°. nih.gov A similar conformation is observed in the second molecule, with a corresponding dihedral angle of 86.85 (11)°. nih.gov This perpendicular orientation is a common feature in 9-substituted fluorene derivatives and is driven by the minimization of steric hindrance.

A critical aspect of the crystal structure is the network of intermolecular interactions that dictate the packing of the molecules. In the case of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid, the carboxylic acid groups play a dominant role in the formation of the supramolecular architecture. The molecules form centrosymmetric dimers through strong O—H⋯O hydrogen bonds between the carboxylate groups of adjacent molecules. nih.gov These hydrogen-bonded dimers are a very common and stable supramolecular synthon in carboxylic acid crystal structures.

Selected Intermolecular Interaction Distances and Angles

| Interaction | Distance (Å) | Angle (°) |

|---|---|---|

| O—H⋯O (dimer) | - | - |

Vi. Theoretical and Computational Studies of 3 9h Fluoren 9 Yl Propanoic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic nature of 3-(9H-Fluoren-9-YL)propanoic acid. These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For aromatic systems like the fluorene (B118485) moiety, the HOMO and LUMO are typically delocalized π-orbitals. Theoretical studies on related fluorene derivatives show that the HOMO-LUMO gap can be tuned by modifying substituents on the fluorene ring. nih.govbldpharm.com

| Computational Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. The fluorene group is the likely location. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. Also associated with the fluorene system. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key determinant of chemical reactivity, kinetic stability, and electronic transitions. |

Electrostatic Potential Surfaces and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the carboxylic acid group is expected to be a region of high negative potential, particularly around the oxygen atoms, making it a site for electrophilic interaction. The aromatic fluorene ring will also exhibit a distinct electrostatic potential pattern. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations often focus on static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing researchers to study conformational changes, interactions with solvent molecules, and other time-dependent processes. Such simulations are particularly useful for understanding how the molecule behaves in a biological environment.

Prediction of Spectroscopic Parameters and Reaction Mechanisms

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. Theoretical calculations can predict vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These predicted spectra can be compared with experimental data to confirm the molecular structure and assign spectral features.

Furthermore, computational methods can be used to explore potential reaction mechanisms involving this compound. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most likely reaction pathways and gain a deeper understanding of the molecule's chemical transformations. nih.govrsc.org

Vii. Biochemical and Biomolecular Interactions of 3 9h Fluoren 9 Yl Propanoic Acid Non Clinical Focus

In Vitro Enzyme Binding and Inhibition Studies

No specific studies detailing the binding or inhibition of any enzymes by 3-(9H-Fluoren-9-YL)propanoic acid were identified. There is no available data on inhibition constants (e.g., Kᵢ, IC₅₀), the types of enzymes targeted, or the mechanism of inhibition.

Ligand-Protein Interaction Modeling (Computational)

No computational studies or molecular docking analyses have been published that specifically model the interaction between this compound and any protein targets. Consequently, there is no information regarding its binding affinity, interaction modes (such as hydrogen bonds, hydrophobic interactions, or π-stacking), or potential protein targets as predicted by computational methods.

Use as a Chemical Probe in Cell-Free and In Vitro Biological Systems

There is no literature available describing the use of this compound as a chemical probe to investigate biological pathways or molecular targets in cell-free or in vitro assays.

Viii. Environmental Aspects and Analytical Detection of 3 9h Fluoren 9 Yl Propanoic Acid Non Toxicological Focus

Environmental Introduction and Distribution Pathways

The introduction of 3-(9H-Fluoren-9-YL)propanoic acid into the environment is likely linked to its production and use in industrial applications. As a substance listed under the Toxic Substances Control Act (TSCA) in the United States, its manufacturing and importation are monitored, suggesting its presence in commerce. Industrial organic acids and their derivatives can enter the environment through various pathways, including industrial wastewater discharges and atmospheric deposition.

For carboxylic acids, their environmental distribution is significantly influenced by their physicochemical properties, such as water solubility and vapor pressure. The carboxylic acid group generally increases water solubility, suggesting that this compound may be mobile in aquatic systems. The fluorene (B118485) moiety, being hydrophobic, will influence its partitioning behavior between water, soil, and sediment.

Potential environmental distribution pathways for this compound are outlined below:

Aquatic Systems: Introduction via industrial effluents could lead to its presence in rivers, lakes, and groundwater. Its solubility as a carboxylic acid would facilitate transport in water.

Soil and Sediment: Due to the hydrophobic nature of the fluorene structure, the compound may adsorb to organic matter in soil and sediment, leading to its accumulation in these compartments.

Atmosphere: While the propanoic acid group reduces volatility compared to the parent fluorene, atmospheric transport could still occur, particularly if the compound is associated with particulate matter.

Abiotic and Biotic Degradation Mechanisms

The environmental persistence of this compound is determined by its susceptibility to abiotic and biotic degradation processes.

Abiotic Degradation:

Abiotic degradation involves non-biological processes such as photolysis and chemical hydrolysis. The fluorene structure is known to undergo photodegradation. Studies on the parent compound, fluorene, have shown that it can be degraded by photolysis in rainwater, with a relatively short half-life. This suggests that the fluorene moiety in this compound is also likely susceptible to photodegradation, particularly in surface waters exposed to sunlight. The degradation would likely involve oxidation and potential cleavage of the aromatic rings.

Biotic Degradation:

Biotic degradation by microorganisms is a primary mechanism for the removal of many organic pollutants from the environment. While no studies have specifically investigated the biodegradation of this compound, extensive research on the biodegradation of fluorene provides valuable insights. Several bacterial strains, including species of Pseudomonas, Bacillus, and Arthrobacter, have been shown to degrade fluorene. nih.govacademicjournals.org The degradation of fluorene typically proceeds through initial oxidation at different positions on the molecule, leading to a variety of intermediate products. nih.govacademicjournals.orgresearchgate.net

Two of the main proposed degradation pathways for fluorene are:

Dioxygenation: This involves the enzymatic incorporation of both atoms of molecular oxygen into the aromatic ring, leading to the formation of dihydrodiols. Subsequent ring cleavage and further metabolism can lead to intermediates such as phthalic acid. nih.govresearchgate.net

Monooxygenation: This pathway involves the oxidation of the C-9 position of the fluorene molecule to form 9-fluorenol, which is then further oxidized to 9-fluorenone. nih.gov

It is plausible that the biodegradation of this compound would follow similar initial steps, with microbial enzymes targeting the fluorene ring system. The presence of the propanoic acid side chain at the C-9 position would likely preclude the initial monooxygenation at this site. However, dioxygenase attack on the aromatic rings is a probable route. The propanoic acid group itself is a readily biodegradable moiety and would likely be metabolized through pathways such as beta-oxidation.

The following table summarizes some of the identified metabolites from the biodegradation of the parent compound, fluorene, which could be analogous to the initial degradation products of the fluorene moiety of this compound.

| Metabolite from Fluorene Degradation | Potential Degradation Pathway | Reference |

| 9-Fluorenol | Monooxygenation | nih.gov |

| 9-Fluorenone | Monooxygenation and subsequent oxidation | nih.gov |

| (+)-1,1a-dihydroxy-1-hydro-9-fluorenone | Dioxygenation of 9-fluorenone | nih.gov |

| 8-hydroxy-3,4-benzocoumarin | Ring cleavage of dihydroxy-9-fluorenone | nih.gov |

| Phthalic acid | Further degradation of the biphenyl (B1667301) structure | nih.govresearchgate.net |

Advanced Analytical Methods for Environmental Trace Analysis (e.g., in water or soil)

The detection and quantification of trace levels of this compound in complex environmental matrices like water and soil require sensitive and selective analytical methods. Given its chemical structure as a carboxylic acid, methods developed for other acidic organic pollutants, such as non-steroidal anti-inflammatory drugs (NSAIDs), are highly relevant. nih.govrsc.orgresearchgate.netresearchgate.nettandfonline.com

The general workflow for the analysis of such compounds from environmental samples involves sample preparation (extraction and clean-up) followed by instrumental analysis.

Sample Preparation:

Solid-Phase Extraction (SPE): This is a common technique for extracting and concentrating organic analytes from water samples. For acidic compounds like this compound, reversed-phase SPE cartridges (e.g., C18 or Oasis HLB) are typically used. rsc.orgresearchgate.nettandfonline.com The pH of the water sample is usually adjusted to an acidic value to ensure the compound is in its neutral form, which enhances its retention on the sorbent.

Soil and Sediment Extraction: For solid samples, techniques like pressurized liquid extraction (PLE), ultrasonic extraction, or Soxhlet extraction can be employed using appropriate organic solvents.

Instrumental Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of carboxylic acids, a derivatization step is often required before GC-MS analysis. nih.govresearchgate.nettandfonline.com This involves converting the carboxylic acid group into a more volatile ester or silyl (B83357) ester derivative.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for the analysis of polar and semi-polar organic compounds in environmental samples. researchgate.netnih.gov It offers high sensitivity and selectivity and often does not require derivatization. For carboxylic acids, analysis is typically performed in negative ion mode, detecting the deprotonated molecule [M-H]⁻. chromforum.org Reversed-phase liquid chromatography is commonly used for separation.

The table below summarizes potential analytical methods for the trace analysis of this compound.

| Analytical Technique | Principle | Sample Preparation | Applicability | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Solid-phase extraction (for water), solvent extraction (for soil), followed by derivatization. | Suitable for a wide range of organic compounds after conversion to volatile forms. | nih.govresearchgate.nettandfonline.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of compounds in the liquid phase coupled with highly selective and sensitive mass detection. | Solid-phase extraction (for water), solvent extraction (for soil). | Ideal for polar and semi-polar compounds like carboxylic acids without the need for derivatization. | researchgate.netnih.govchromforum.org |

Ix. Future Research Directions and Emerging Applications of 3 9h Fluoren 9 Yl Propanoic Acid

Novel Synthetic Strategies and Biocatalysis for its Production

Current synthetic routes to fluorene (B118485) derivatives often involve multi-step processes. Future research will likely focus on developing more efficient and sustainable methods for the production of 3-(9H-Fluoren-9-YL)propanoic acid . This includes the exploration of novel catalytic systems that can achieve high yields and selectivity under mild conditions.

The field of biocatalysis, which utilizes enzymes or whole-cell systems to perform chemical transformations, presents a particularly green and attractive approach. While the biocatalytic production of this specific compound is not yet established, the broader success in using biocatalysts for the synthesis of fine chemicals suggests significant potential. bldpharm.com Future investigations could focus on identifying or engineering enzymes capable of selectively functionalizing the fluorene core or its precursors. The development of such biocatalytic routes would offer a more environmentally friendly alternative to traditional chemical synthesis.

Exploration in Advanced Optoelectronic and Sensing Materials

Fluorene-based compounds are well-known for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and solar cells, owing to their intriguing photophysical properties. thieme-connect.de The incorporation of a propanoic acid group in This compound opens up new possibilities for its use in advanced optoelectronic and sensing materials.

The carboxylic acid moiety can serve as an anchoring group to attach the fluorene chromophore to various substrates, including metal oxide surfaces in dye-sensitized solar cells or as a component in self-assembled monolayers for electronic devices. Furthermore, the potential for this compound to act as a fluorescent sensor is an area ripe for exploration. The fluorene unit's fluorescence could be modulated by the binding of specific analytes to the carboxylic acid group, enabling the development of highly sensitive and selective chemical sensors. The inherent fluorescence of many fluorene derivatives makes them ideal candidates for such applications. synhet.com

Advanced Catalytic Roles and Organocatalysis

The structural characteristics of This compound suggest its potential use as a ligand in catalysis or as an organocatalyst itself. The fluorene backbone can provide a rigid scaffold, while the carboxylic acid can act as a coordinating site for metal centers or as a proton donor/acceptor in organocatalytic reactions.

While specific applications in this area are yet to be reported, the broader field of organocatalysis has seen the successful use of various organic molecules to catalyze chemical reactions. Future research could investigate the catalytic activity of This compound and its derivatives in reactions such as aldol (B89426) condensations, Michael additions, or other carbon-carbon bond-forming reactions. One vendor has listed the compound under the category of "Metallocene Catalysts," suggesting a potential application in this area that warrants further investigation. mcat.de

Integration into Nanomaterials and Hybrid Systems

The integration of organic molecules into nanomaterials is a rapidly growing field, leading to the development of hybrid systems with synergistic properties. The carboxylic acid group of This compound provides a convenient handle for its attachment to the surface of nanoparticles, such as quantum dots, gold nanoparticles, or metal oxides.

This surface modification could impart new functionalities to the nanomaterials, such as fluorescence, or improve their dispersibility and stability in various media. For instance, coating iron oxide nanoparticles with this fluorene derivative could create multifunctional materials with both magnetic and fluorescent properties, which could have applications in biomedical imaging or targeted drug delivery. nih.gov The self-assembly of such functionalized nanoparticles could also lead to the formation of highly ordered nanostructures with unique optical and electronic properties.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-(9H-Fluoren-9-YL)propanoic acid derivatives?

The synthesis of these derivatives typically involves multi-step protocols under controlled conditions. Key steps include:

- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to dissolve hydrophobic intermediates and stabilize reactive species .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., racemization or premature deprotection) .

- Protecting group strategy : The fluorenylmethoxycarbonyl (Fmoc) group is used to protect amino groups, enabling selective deprotection under mild basic conditions (e.g., piperidine) .

Q. How can purification challenges be addressed for these compounds?

- Chromatography : Reverse-phase HPLC with C18 columns is effective for separating enantiomers and removing impurities, especially for derivatives with aromatic substituents (e.g., naphthalene or indole moieties) .

- Crystallization : Ethanol/water mixtures are recommended for recrystallizing thiol-containing derivatives to avoid oxidation .

- Analytical validation : Use ¹H NMR to confirm stereochemistry and HPLC (>99% purity) to ensure product integrity .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved when using different solvent systems?

Discrepancies in yields often arise from solvent-dependent side reactions. For example:

- Polar aprotic solvents (DMF) : Enhance nucleophilicity but may promote β-elimination in thiol-containing derivatives .

- Non-polar solvents (DCM) : Reduce solvation of intermediates, potentially lowering coupling efficiency in peptide synthesis .

Methodological approach :- Conduct kinetic studies (e.g., in-situ IR monitoring) to track intermediate formation.

- Compare yields under inert (N₂) vs. ambient conditions to assess oxidative side reactions .

Q. What advanced techniques are used to study interactions with biological macromolecules?

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (Kd) of derivatives to proteins (e.g., enzymes or receptors) .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for interactions with nucleic acids or lipid bilayers .

- Fluorescence anisotropy : Tracks conformational changes in biomolecules upon binding to fluorescently labeled derivatives (e.g., indole-containing analogs) .

Q. How can computational modeling guide the design of novel derivatives?

- Docking simulations : Predict binding poses of cyclobutyl or ethynylphenyl derivatives in enzyme active sites (e.g., proteases or kinases) .

- QM/MM calculations : Evaluate the stability of transition states during Fmoc deprotection or peptide coupling .

- MD simulations : Assess the impact of substituents (e.g., methoxynaphthalene) on compound solubility and membrane permeability .

Data Contradiction Analysis

Q. How should researchers address variability in biological activity across structural analogs?

- Structural-activity relationship (SAR) studies : Systematically modify substituents (e.g., chloroindole vs. trifluorophenyl) and measure IC₅₀ values in target assays .

- Metabolic stability assays : Use liver microsomes to identify derivatives prone to rapid degradation, which may explain inconsistent in vivo results .

- Orthogonal validation : Confirm activity using independent techniques (e.g., SPR and cellular assays) to rule out artifact-driven discrepancies .

Methodological Best Practices

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS)?

Q. How can researchers validate the stability of thiol-containing derivatives?

- Thiol quantification : Use Ellman’s reagent (DTNB) to measure free -SH groups before and after storage .

- Oxidative stress tests : Expose derivatives to H₂O₂ or glutathione to simulate in vivo conditions and identify unstable analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.